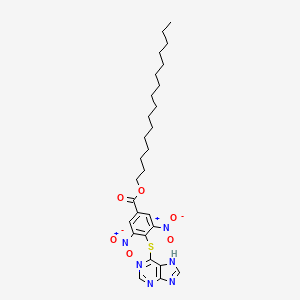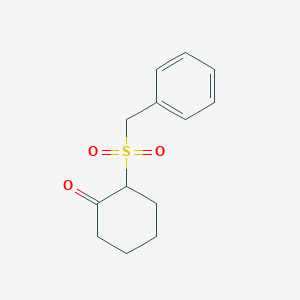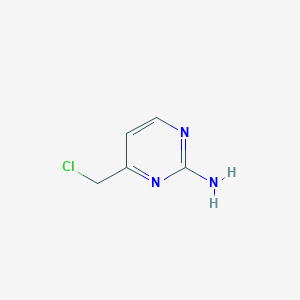
4-(chloromethyl)-2-Pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-2-Pyrimidinamine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chloromethyl group at the 4-position and an amino group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-Pyrimidinamine typically involves the chloromethylation of 2-aminopyrimidine. One common method is the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid under acidic conditions, often catalyzed by zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(chloromethyl)-2-Pyrimidinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine N-oxides.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
4-(chloromethyl)-2-Pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-2-Pyrimidinamine depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, disrupting their normal function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloropyrimidine: Lacks the amino group, limiting its biological activity.
4-(Bromomethyl)-2-Pyrimidinamine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
4-(chloromethyl)-2-Pyrimidinamine is unique due to the presence of both the chloromethyl and amino groups, which provide a balance of reactivity and biological activity. This makes it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C5H6ClN3 |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
4-(chloromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2,(H2,7,8,9) |
Clé InChI |
PVXDKHCFTCLPOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


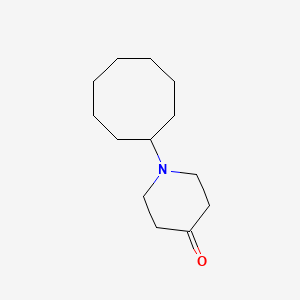
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
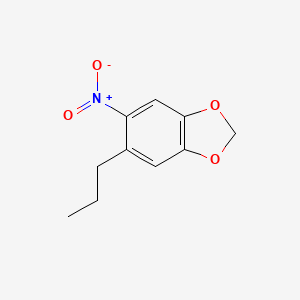
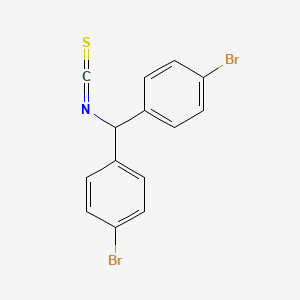
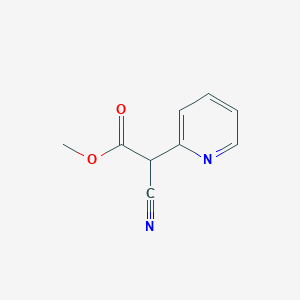
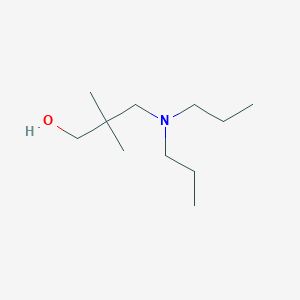

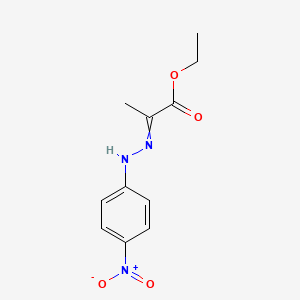


![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
